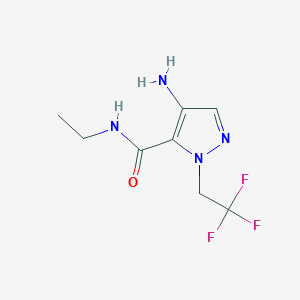

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Description

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoroethyl substituent at the 1-position and an ethylamino group at the 5-carboxamide position. The compound’s trifluoroethyl group likely enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, though direct pharmacological data are absent in the sources.

Properties

IUPAC Name |

4-amino-N-ethyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N4O/c1-2-13-7(16)6-5(12)3-14-15(6)4-8(9,10)11/h3H,2,4,12H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXXBJUEOORVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=NN1CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide and related pyrazole-carboxamide derivatives:

Key Observations:

Fluorination Effects: The trifluoroethyl group in the target compound increases molecular weight and lipophilicity compared to monofluoro (: 200.22 g/mol) or difluoro (: 190.15 g/mol) analogs. Trifluoroethyl groups are known to enhance metabolic stability in pharmaceuticals, though this is inferred from general principles . The difluoroethyl analog () has a lower predicted boiling point (366.9°C) compared to the target, likely due to reduced molecular mass and fluorination.

Functional Group Variations: The 4-nitro substituent in introduces strong electron-withdrawing effects, contrasting with the 4-amino group in the target compound.

Biological Activity

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of an amino group, ethyl group, and trifluoroethyl group, makes it of significant interest in various fields including medicinal chemistry and biological research. The compound has the molecular formula and a molecular weight of 236.19 g/mol .

The biological activity of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide primarily involves its interaction with specific enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, which may improve its ability to penetrate cell membranes and reach intracellular targets. This compound's mechanism can include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, impacting various biological processes.

Pharmacological Applications

Research indicates potential applications in various therapeutic areas:

Synthesis and Characterization

The synthesis of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of Trifluoroethyl Group : Via nucleophilic substitution using trifluoroethyl halides.

- Amination and Carboxamide Formation : Involves amination reactions followed by the formation of the carboxamide .

Biological Testing

In vitro studies have examined the cytotoxicity and metabolic stability of pyrazole derivatives. For instance:

- Compounds similar to 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole have been tested for their efficacy against various cancer cell lines. Results showed that modifications to the pyrazole structure can significantly enhance potency (EC50 values) against specific targets .

Data Table: Biological Activity Summary

Q & A

Q. How can researchers optimize the synthesis yield of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of reagents, solvents, and catalysts. For pyrazole derivatives, microwave-assisted synthesis has been shown to enhance reaction efficiency and purity . Key parameters include:

- Temperature : Reactions often proceed optimally between 80–120°C, depending on the step (e.g., cyclization vs. amidation) .

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate condensation steps .

Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity (e.g., trifluoroethyl group signals at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- HPLC-MS : Ensures molecular weight accuracy and detects impurities .

Q. How is the compound screened for initial biological activity in academic research?

- Methodological Answer : Standard protocols include:

- In Vitro Assays :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme Inhibition : Fluorogenic substrates assess inhibition of targets like cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Strategies include:

- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, cell passage number) .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Stability Studies : Monitor compound degradation in buffer/DMSO using HPLC to rule out false negatives .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer : Computational modeling guides target prioritization:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., COX-2 active site) .

- MD Simulations : GROMACS assesses binding stability over 100+ ns trajectories .

- QSAR Models : Relate substituent effects (e.g., trifluoroethyl group) to activity trends .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodological Answer : Bioavailability enhancement involves:

- Salt Formation : Hydrochloride salts improve aqueous solubility .

- Prodrug Design : Esterification of the carboxamide group enhances membrane permeability .

- Nanoparticle Encapsulation : PLGA nanoparticles sustain release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.